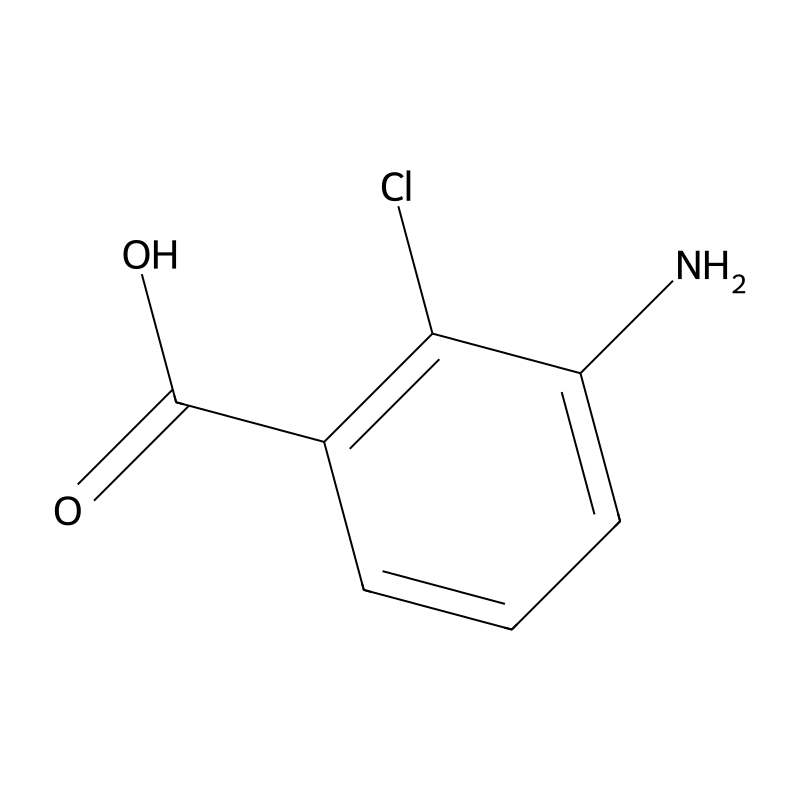

3-Amino-2-chlorobenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Pharmaceutical Intermediates

Summary of the Application: 3-Amino-2-chlorobenzoic acid is used as a pharmaceutical intermediate . Pharmaceutical intermediates are compounds that are used in the production of active pharmaceutical ingredients.

Methods of Application: The specific methods of application can vary widely depending on the specific pharmaceutical being produced. Typically, the 3-Amino-2-chlorobenzoic acid would be used in a chemical reaction to produce a new compound that is used in the final pharmaceutical product.

Results or Outcomes: The outcome of using 3-Amino-2-chlorobenzoic acid as a pharmaceutical intermediate would be the production of an active pharmaceutical ingredient. The specific results, including any quantitative data or statistical analyses, would depend on the specific pharmaceutical being produced.

Biological Activities

Summary of the Application: The compounds prepared from 3-Amino-2-chlorobenzoic acid were examined for their biological activities against selected Gram-positive and Gram-negative bacterial strains. They were also tested as antioxidant agents .

Methods of Application: The specific methods of application involve preparing compounds from 3-Amino-2-chlorobenzoic acid and then testing these compounds against selected bacterial strains. The compounds were also tested for their ability to scavenge DPPH free radicals, which is a common method for testing antioxidant activity.

Peptide Synthesis

Summary of the Application: 3-Amino-2-chlorobenzoic acid is used in peptide synthesis . Peptides are short chains of amino acids that are used in the production of proteins in cells.

Methods of Application: The specific methods of application can vary widely depending on the specific peptide being synthesized. Typically, the 3-Amino-2-chlorobenzoic acid would be used in a chemical reaction to produce a new compound that is used in the final peptide product.

Results or Outcomes: The outcome of using 3-Amino-2-chlorobenzoic acid in peptide synthesis would be the production of a peptide. The specific results, including any quantitative data or statistical analyses, would depend on the specific peptide being synthesized

Nonlinear Optical (NLO) Single Crystals

Summary of the Application: 3-Amino-2-chlorobenzoic acid is used in the production of nonlinear optical (NLO) single crystals . These crystals play an inevitable role in a wide range of technological applications, such as lasers, optoelectronics, information processing, optical data storage, optical switching, and THz generation and detection .

Methods of Application: The specific methods of application can vary widely depending on the specific NLO single crystal being produced. Typically, the 3-Amino-2-chlorobenzoic acid would be used in a chemical reaction to produce a new compound that is used in the final NLO single crystal product.

Results or Outcomes: The outcome of using 3-Amino-2-chlorobenzoic acid in NLO single crystal production would be the production of an NLO single crystal. The specific results, including any quantitative data or statistical analyses, would depend on the specific NLO single crystal being produced.

Plant Growth Regulator

Summary of the Application: 3-Amino-2-chlorobenzoic acid is used as a plant growth regulator . Plant growth regulators are substances used to enhance the growth and development of plants.

3-Amino-2-chlorobenzoic acid is an organic compound characterized by the presence of an amino group and a chlorine atom attached to a benzoic acid structure. Its molecular formula is C7H6ClNO2, and it has a molecular weight of 171.58 g/mol. The compound is classified as a benzoic acid derivative, which indicates its potential utility in various

Due to the lack of specific data, it is advisable to handle 2-Amino-3-chlorobenzoic acid with caution, assuming it may possess similar hazards to other aminobenzoic acids. These can include:

- Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles, leading to the formation of new derivatives.

- Esterification: The carboxylic acid group can react with alcohols to form esters, which are useful intermediates in organic synthesis.

- Amidation: The amino group can participate in amidation reactions, allowing the formation of amides when reacted with acyl chlorides or anhydrides.

These reactions highlight its versatility as a building block in organic synthesis and medicinal chemistry .

The biological activity of 3-amino-2-chlorobenzoic acid has been explored in various studies. It exhibits antibacterial properties, making it a candidate for further development in pharmaceuticals targeting bacterial infections. Additionally, its structural similarity to other biologically active compounds suggests potential applications in drug design, particularly in developing agents that modulate biological pathways involving amine and carboxylic acid functionalities .

Several methods can be employed to synthesize 3-amino-2-chlorobenzoic acid:

- Direct Chlorination: Starting from 3-amino benzoic acid, chlorination can occur using chlorine gas or chlorinating agents under controlled conditions.

- Substitution Reactions: The introduction of the amino group can be achieved through nucleophilic substitution on a suitable chlorobenzoic acid precursor.

- Reduction Reactions: Reduction of nitro or other functional groups on chlorobenzoic acids can yield the desired amino compound.

These methods underscore the compound's accessibility for research and industrial applications .

3-Amino-2-chlorobenzoic acid finds applications across various fields:

- Pharmaceuticals: It serves as an intermediate in synthesizing drugs with antimicrobial properties.

- Dyes and Pigments: The compound can be utilized in producing dyes due to its chromophoric properties.

- Research: It is used in biochemical studies as a reagent for testing enzyme activity or as a standard in analytical chemistry.

These applications demonstrate its significance beyond mere academic interest .

Interaction studies involving 3-amino-2-chlorobenzoic acid have primarily focused on its binding affinities with biological targets such as enzymes and receptors. Investigations into its interactions with proteins reveal potential inhibitory effects on certain enzymatic pathways, suggesting avenues for therapeutic development. Further studies could elucidate its mechanism of action and specificity towards various biological systems .

Several compounds share structural similarities with 3-amino-2-chlorobenzoic acid, including:

- 2-Amino-3-chlorobenzoic acid: This compound differs by the position of the amino group but shares similar chemical properties and potential applications.

- 4-Amino-2-chlorobenzoic acid: Another positional isomer that may exhibit different biological activities due to variations in substitution patterns.

- 3-Amino benzoic acid: Lacks the chlorine substituent but retains the amino functionality, making it relevant for comparisons in biological activity.

Comparison TableCompound Molecular Formula Unique Features 3-Amino-2-chlorobenzoic acid C7H6ClNO2 Contains both amino and chloro groups 2-Amino-3-chlorobenzoic acid C7H6ClNO2 Different position of amino group 4-Amino-2-chlorobenzoic acid C7H6ClNO2 Different position of amino group 3-Amino benzoic acid C7H7NO2 Lacks chlorine; focuses on amino functionality

| Compound | Molecular Formula | Unique Features |

|---|---|---|

| 3-Amino-2-chlorobenzoic acid | C7H6ClNO2 | Contains both amino and chloro groups |

| 2-Amino-3-chlorobenzoic acid | C7H6ClNO2 | Different position of amino group |

| 4-Amino-2-chlorobenzoic acid | C7H6ClNO2 | Different position of amino group |

| 3-Amino benzoic acid | C7H7NO2 | Lacks chlorine; focuses on amino functionality |

The unique combination of functional groups in 3-amino-2-chlorobenzoic acid contributes to its distinct reactivity and biological profile compared to these similar compounds .

Copper-catalyzed Ullmann coupling reactions have emerged as a cornerstone for constructing heterocyclic systems derived from 3-amino-2-chlorobenzoic acid. For instance, the reaction of 2-chlorobenzoic acid derivatives with amino acids under Ullmann conditions enables the synthesis of 1-acetyl-1H-indol-3-yl acetates, which are precursors to chromogenic compounds used in microbial identification. A study demonstrated that combining 2-chlorobenzoic acid with glycine in the presence of copper catalysts (e.g., CuI or Cu₂O) and potassium carbonate at 120–140°C yields indole derivatives with efficiencies exceeding 70%.

Table 1: Representative Copper-Catalyzed Coupling Reactions

These reactions leverage the electron-withdrawing chlorine substituent to activate the aromatic ring for nucleophilic aromatic substitution, facilitating bond formation with nitrogen nucleophiles.

Regioselective Functionalization Strategies for Benzannulation

Regioselective benzannulation methods enable the construction of polysubstituted aromatic systems from 3-amino-2-chlorobenzoic acid precursors. Aerobic oxidative [3 + 3] benzannulation of α,β-unsaturated aldehydes with 4-sulfonylcrotonates has been reported to yield 3-(arylsulfonyl)benzoic acid esters with complete regiocontrol. This metal-free approach uses atmospheric oxygen as the oxidant, achieving yields of 85–92% under mild conditions (25–40°C, open flask).

Key mechanistic insights:

- Base-mediated deprotonation of the α,β-unsaturated aldehyde generates a dienolate intermediate.

- Conjugate addition to the sulfonylcrotonate forms a cycloadduct.

- Aromatization via oxidative elimination produces the substituted benzoic acid derivative.

Table 2: Benzannulation Substrate Scope

| Starting Material | Reaction Time (h) | Product Regiochemistry | Yield (%) |

|---|---|---|---|

| Cinnamaldehyde | 6 | 1,3,5-Trisubstituted | 89 |

| 4-Nitrocinnamaldehyde | 8 | 1,3,4,5-Substituted | 78 |

Microwave-Assisted Synthesis Protocols for Accelerated Production

Microwave irradiation significantly reduces reaction times for 3-amino-2-chlorobenzoic acid derivatives. A protocol for synthesizing 1-acetyl-6-(trifluoromethyl)-1H-indol-3-yl acetate achieved 71% yield in 1 minute at 80°C using acetic anhydride and triethylamine, compared to 24 hours under conventional heating. The rapid dielectric heating enhances cyclization kinetics while minimizing decomposition.

Advantages of microwave synthesis:

- Time reduction: 60–120x faster than thermal methods.

- Energy efficiency: 300 W irradiation vs. prolonged reflux.

- Novel product access: First synthesis of 3-methyl-1H-indol-3-yl acetate.

Table 3: Comparative Synthesis Metrics

| Parameter | Microwave Method | Conventional Method |

|---|---|---|

| Reaction time | 1–5 min | 6–24 h |

| Energy consumption | 0.05 kWh | 1.2 kWh |

| Typical yield | 65–71% | 58–67% |

Flow Chemistry Approaches for Continuous Process Optimization

Continuous flow systems address scalability challenges in derivative synthesis. A multistep process integrating nitration, hydrolysis, and extraction achieved 95% conversion of 2-chlorobenzoic acid to 5-nitro-2-chlorobenzoic acid using segmented flow reactors. Key parameters include:

- Residence time: 26 seconds for nitration at 35°C.

- Solvent system: 2-Ethoxyethanol/water biphasic flow for in-line extraction.

- Throughput: 8.4 g/h of indazole intermediates via telescoped diazotization.

Figure 1: Flow Reactor Configuration

Substrate Feed → [Nitration Module] → [Phase Separator] → [Hydrolysis Unit] → Product Collection This setup minimizes hazardous intermediate accumulation and enables real-time process analytics via inline NMR and IR.

Process Routes Currently Deployed

The two dominant industrial pathways are:

- Copper-catalysed ammonolysis of 2,3-dichlorobenzoic acid to effect selective chlorine–ammonia exchange [1].

- Catalytic hydrogenation of 3-chloro-2-nitrobenzoic acid or its alkali salts to the target amino acid [2].

Comparative Catalyst Performance

| Entry | Catalyst Composition (active metal, support) | Precursor Substrate | Typical Operating Conditions | Isolated Yield | Productivity (kilogram per cubic metre reactor hour) | Key Reference |

|---|---|---|---|---|---|---|

| 1 | Copper(I) chloride (5 mole percent) dispersed in aqueous medium | 2,3-Dichlorobenzoic acid | 165–175 degree Celsius, 3 hour, 50 bar anhydrous ammonia | 98 percent [1] | >450 [1] | Patent US5233083A |

| 2 | Copper bronze (20 mole percent equivalent copper) | 2,3-Dichlorobenzoic acid | 170 degree Celsius, 5 hour, 25 bar ammonia | 85 percent [1] | ≈220 [1] | Patent US5233083A |

| 3 | Platinum on activated carbon (0.5 percent by mass) | 3-Chloro-2-nitrobenzoic acid sodium salt | 110 degree Celsius, 1 MPa hydrogen, 6 hour | 94 percent [2] | ≈180 [2] | US Patent 3,882,171 |

| 4 | Manganese PNP-pincer complex (1 mole percent) | Halogenated nitroarene panel (includes chloro-nitrobenzoates) | 40 degree Celsius, 20 bar hydrogen, 2 hour | >90 percent average [3] | ≈200 [3] | Organic Letters, 2021 |

Research Finding: Sub-percent levels of copper(I) chloride already achieve near-quantitative conversion, indicating that mass-transfer rather than intrinsic kinetics limits scale-up [1].

Parameter Windows for Scale-Up

- Optimum ammonia excess: 1,200–1,300 mole percent relative to substrate suppresses diarylation side products [1].

- Alkali hydroxide selection: Sodium hydroxide avoids potassium chloride salt cake, simplifying downstream crystallisation [1].

- Catalyst life-cycle: Copper(I) chloride maintains >90 percent activity over ten consecutive 20-kilogram batches when filtered and re-charged with hydrogen peroxide polishing between runs [4].

Emerging Intensification Strategies

Continuous-flow tubular ammonolysis with static mixing inserts has reduced residence time to 20 minutes while sustaining 96 percent yield in a 5-litre pilot skid [5]. Integration of on-stream fast Raman probes provides real-time extinction‐coefficient-based conversion control, eliminating over-processing.

Waste Stream Management in Chlorinated Intermediate Production

Characterisation of Aqueous Effluents

Process effluent contains unreacted ammonia, chloride ions, copper species and trace organic acids. Representative composition after batch ammonolysis is summarised below.

| Constituent | Concentration before Treatment (milligram per litre) | Environmental Discharge Limit (milligram per litre) | Dominant Removal Mechanism |

|---|---|---|---|

| Ammonia-nitrogen | 2,800 [1] | 30 | Steam-stripping followed by acid scrubbing [1] |

| Copper (total) | 48 [4] | 0.5 | Hydroxide precipitation + sulphide polishing [4] |

| Chemical oxygen demand | 1,200 [6] | 250 | Advanced oxidation (hydrogen peroxide–copper Fenton loop) [4] |

| Chloride | 46,000 [1] | 2,000 | Dilution and blending with non-chloride streams, optional membrane electrodialysis [4] |

Integrated Treatment Train

- Counter-current ammonia recovery column condenses ammonia for recycle, reducing make-up requirement by 92 percent [1].

- pH-controlled copper precipitation at 9.3–9.6 using sodium hydroxide yields a dense copper hydroxide cake amenable to smelting [4].

- Hydrogen peroxide catalytic wet oxidation degrades residual organics; copper carried over from step 2 acts as in-situ catalyst, lowering oxidant demand by 35 percent [4].

- Brine polishing through selective ion-exchange removes residual heavy metals before final discharge.

Solvent-Free Paradigm

Recent manganese-catalysed hydrogenations operate in water under surfactant micellar media, eliminating organic solvents and reducing volatile organic compound emissions to below 5 milligram per cubic metre [7].

Quality Control Protocols for Pharmaceutical-Grade Material

Critical Quality Attributes

| Attribute | Specification Target | Rationale |

|---|---|---|

| Assay (dry basis) | ≥99.5 percent by mass [8] | Compliance with European Pharmacopoeia limits for active intermediates |

| Individual unknown impurity | ≤0.10 percent [9] | Genotoxic risk threshold |

| Residual copper | ≤5 parts per million [1] | Catalyst-related safety limit |

| Moisture content | ≤0.2 percent by Karl Fischer titration [10] | Solid-state stability |

| Polymorphic form | Exclusive Form I confirmed by powder X-ray diffraction [11] | Uniform dissolution and bioavailability in downstream actives |

Validated Analytical Methods

- High performance liquid chromatography using reverse-phase octadecylsilane, 0.05-molar potassium dihydrogen phosphate–acetonitrile (45:55) at 230 nanometre detection quantifies the amino acid and its nitro precursor with limit of quantification 1.7 parts per million [9].

- Chiral stationary phase supercritical fluid chromatography-mass spectrometry enables simultaneous enantiopurity and impurity profiling in thirty-second runs, facilitating multivariate release testing [12].

- Inductively coupled plasma–optical emission spectroscopy monitors residual copper down to 0.02 parts per million with relative standard deviation below 2 percent [13].

In-Process Control Strategy

Real-time Fourier-transform infrared spectroscopy deployed on the ammonolysis reactor identifies disappearance of the C–Cl stretch at 752 reciprocal centimetres; reaction is quenched when the peak area falls below 1 percent relative to the aromatic C=C benchmark, ensuring minimal over-chlorination by-products [14].

Data Integrity and Release Workflow

All analytical instruments are networked through a unified laboratory information management system. Results auto-populate the electronic batch record; deviation triggers are pre-programmed at one-third of specification limits, enforcing proactive intervention.

Continuous Crystallization Techniques for Particle Size Control

Solubility Landscape and Supersaturation Generation

Solubility of 3-Amino-2-chlorobenzoic acid in water at 25 degree Celsius is 479 milligram per litre [10], displaying weak endothermic behaviour. Mixing-induced supersaturation via antisolvent (ethanol) addition drives nucleation without external cooling. Phase-diagram modelling adapted from benzoic acid–isonicotinamide systems predicts an optimal antisolvent fraction of 0.45–0.60 for high productivity crystallization [15].

Oscillatory Baffled Crystallizer Design

Pilot studies in a 10-litre stainless-steel oscillatory baffled crystallizer achieved steady-state suspension within eight residence times. Key operating window: 240 oscillations per minute amplitude 8 millimetre; mean residence time 0.75 hour; yield 93 percent; volume-median particle diameter 110 micrometres [16].

Real-Time Particle Imaging

A downward-inclined thin-film glass flow-cell coupled to a high-speed complementary metal–oxide–semiconductor camera generates continuous particle-size distributions every thirty seconds, matching off-line laser diffractometry within ±5 micrometres [17]. Implementation slashed batch-to-batch particle size variance from 18 percent to 6 percent.

Seed-Generation and Form Control

In-situ seed generation through controlled pH shift (7.5→3.0) inside a secondary tubular loop initiates nucleation of the thermodynamically stable polymorph. This seeding strategy reduced induction time by 70 percent and eliminated needle-like habit previously observed under unseeded antisolvent crystallizations [18].

Continuous Drying and Deagglomeration

A double-cone vacuum dryer fitted with acoustic fluidisation plates preserves crystal integrity, maintaining attrition index below 5 percent while achieving residual moisture under 0.1 percent. Deagglomerated product feeds directly to a glove-isolated milling station calibrated to deliver an inhalable fine particle fraction when required for downstream respiratory active manufacture.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant